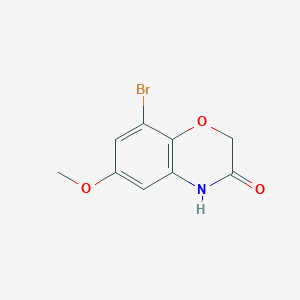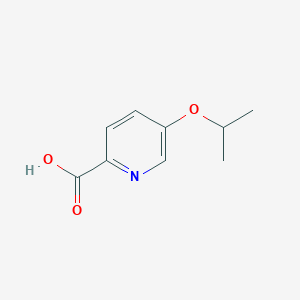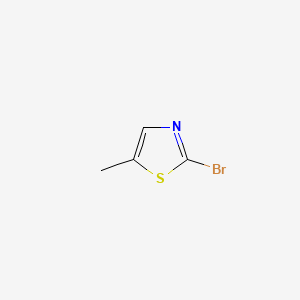![molecular formula C13H12BrN3O2S B1288983 2-[2-(2-アミノ-1,3-チアゾール-5-イル)エチル]-1H-イソインドール-1,3(2H)-ジオン臭化水素酸塩 CAS No. 136604-50-7](/img/structure/B1288983.png)
2-[2-(2-アミノ-1,3-チアゾール-5-イル)エチル]-1H-イソインドール-1,3(2H)-ジオン臭化水素酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide is a useful research compound. Its molecular formula is C13H12BrN3O2S and its molecular weight is 354.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌作用
チアゾール誘導体は、本化合物のよう、抗菌作用について広範な研究が行われてきました。チアゾール誘導体は、幅広い微生物に対して効果があることが知られています。例えば、関連するチアゾール化合物であるスルファチアゾールは、よく知られた抗菌薬です。 構造的類似性から、本化合物は細菌感染症の治療に用いることができ、抗生物質開発の新たな道が開かれる可能性があります .
抗腫瘍作用および細胞毒性
研究により、チアゾール誘導体は有意な抗腫瘍作用および細胞毒性を示すことが明らかになっています。チアゾールコアを持つ化合物が合成され、さまざまなヒト腫瘍細胞株に対して試験された結果、特に前立腺癌に対して強力な効果を示しました。 これは、本化合物が化学療法剤として有望であることを示しており、抗腫瘍効果についてさらなる研究が必要となります .
神経保護効果
チアゾールは、神経保護作用でも知られています。チアゾールは、神経系正常機能に不可欠なアセチルコリンなどの神経伝達物質の合成において重要な役割を果たします。 これは、本化合物は神経変性疾患の治療や神経細胞の保護に役立つ可能性があることを示唆しています .
抗炎症作用および鎮痛作用
チアゾール誘導体の抗炎症作用および鎮痛作用は、よく文書化されています。チアゾール誘導体は、有意な副作用なく、痛みを和らげ、炎症を軽減する薬物の開発に用いられてきました。 本化合物は、新たな抗炎症薬および鎮痛薬の開発候補となります .
抗ウイルス療法および抗レトロウイルス療法
チアゾール誘導体は、抗ウイルス療法および抗レトロウイルス療法において有望であることが示されています。例えば、抗レトロウイルス薬であるリトナビルは、チアゾール部分を含んでいます。 これは、本化合物をHIVを含むウイルス感染症の治療薬に開発できる可能性を示しています .
降圧作用および心臓血管系への応用
一部のチアゾール誘導体は、降圧作用を示しており、高血圧および関連する心臓血管系の状態の管理に役立つ可能性があります。 本化合物は、抗血栓作用を持つフィブリノーゲン受容体拮抗薬として作用するため、心臓血管研究への応用が期待されます .
抗精神病作用および精神疾患
チアゾール化合物は、抗精神病作用と関連付けられており、精神科薬物への使用を示しています。 本化合物は、神経伝達物質の合成に影響を与えるため、統合失調症やその他の精神疾患の治療法を探索するために利用できます .
抗糖尿病作用
最後に、チアゾール誘導体は、抗糖尿病作用に関与していることが示されています。チアゾール誘導体は、糖尿病に関与する代謝経路に影響を与える可能性があり、抗糖尿病薬開発の新たな方向性を提供します。 本化合物は、血糖値調節とインスリン感受性に対する影響について研究することができます .
作用機序
Target of Action
The primary targets of 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide are enzymes and receptors involved in cellular signaling pathways. This compound is known to interact with specific protein kinases, which play a crucial role in regulating cell growth, differentiation, and apoptosis .
Mode of Action
The compound binds to the active site of its target kinases, inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to a disruption in the signaling pathways that control cell proliferation and survival. As a result, the compound can induce apoptosis in cancer cells by blocking the signals necessary for their growth and division .
Biochemical Pathways
The affected biochemical pathways include the MAPK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation. Inhibition of these pathways results in reduced cell growth and increased apoptosis. The compound’s action on these pathways can lead to a decrease in tumor growth and metastasis .
Pharmacokinetics
The pharmacokinetics of 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract, with moderate bioavailability. It is distributed widely in the body, including the central nervous system. The compound is metabolized primarily in the liver through cytochrome P450 enzymes and is excreted mainly via the kidneys .
Result of Action
At the molecular level, the compound’s inhibition of kinase activity leads to decreased phosphorylation of key proteins involved in cell cycle regulation. This results in cell cycle arrest and apoptosis. At the cellular level, the compound reduces tumor cell viability and proliferation, leading to a decrease in tumor size and spread .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability For instance, the compound is more stable at physiological pH and body temperature. Additionally, interactions with other drugs or biomolecules can affect its bioavailability and therapeutic efficacy .
特性
IUPAC Name |
2-[2-(2-amino-1,3-thiazol-5-yl)ethyl]isoindole-1,3-dione;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S.BrH/c14-13-15-7-8(19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18;/h1-4,7H,5-6H2,(H2,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYYWZRKIJDSAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN=C(S3)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)





![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)




